molecular formula C8H7BrCl2 B2918666 1-(1-Bromoethyl)-2,3-dichlorobenzene CAS No. 1699610-77-9

1-(1-Bromoethyl)-2,3-dichlorobenzene

Cat. No. B2918666
CAS RN: 1699610-77-9
M. Wt: 253.95
InChI Key: XBIWVFRMNYUYFP-UHFFFAOYSA-N
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Description

(1-Bromoethyl)benzene is a clear yellow to brownish liquid . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Molecular Structure Analysis

The molecular formula of (1-Bromoethyl)benzene is C8H9Br .


Chemical Reactions Analysis

Chloroformates, which are formally esters of chloroformic acid, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Epoxides, on the other hand, are susceptible to cleavage by bases .


Physical And Chemical Properties Analysis

(1-Bromoethyl)benzene has a melting point of -65°C, a boiling point of 94 °C/16 mmHg, a density of 1.356 g/mL at 25 °C, and is soluble in alcohol, ether, and benzene .

Scientific Research Applications

Spectroscopic Studies

1-(1-Bromoethyl)-2,3-dichlorobenzene and related compounds have been the subject of various spectroscopic studies. Research includes computational and experimental vibrational investigations to understand molecular structures and properties. These studies involve techniques like Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) analysis, providing insights into electronic densities, molecular geometries, and nonlinear optical properties (Vennila et al., 2018).

Structural and Electronic Analysis

Detailed examinations of 1-bromo-2,3-dichlorobenzene's structure and electronic characteristics have been conducted. These include assignments of experimental spectral bands through theoretical calculations, exploring the relationship between structure and absorption spectrum, and effects of solvents. Natural Bond Orbital (NBO) analysis and frontier molecular orbitals (HOMO-LUMO) studies help identify electron-transfer properties and reactivity sites (Arivazhagan et al., 2013).

Chemical Reactivity and Potential Applications

Studies have focused on the temperature dependence of dissociative electron attachment to bromo-chlorobenzene compounds, crucial for understanding chemical reactivity under various conditions. Such research could have implications for materials science and chemical engineering (Mahmoodi-Darian et al., 2010).

Organometallic Chemistry

Research in organometallic chemistry involves reactions of haloarenes with metal complexes. For instance, studies on ortho C-H activation of haloarenes by electron-rich iridium complexes have been conducted, providing valuable insights into regio- and chemoselectivity, important for catalytic processes (Ben-Ari et al., 2006).

Synthesis and Characterization

The compound and its derivatives have been used in the synthesis of various molecules. For example, research on the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives involving bromo- and chlorobenzene compounds has been explored. Such studies are significant for pharmaceutical and medicinal chemistry applications (Bi, 2015).

Mechanism of Action

Target of Action

The primary target of 1-(1-Bromoethyl)-2,3-dichlorobenzene is currently unknown

Mode of Action

Without specific information on the primary target, the mode of action of 1-(1-Bromoethyl)-2,3-dichlorobenzene is also unknown . This can lead to changes in the activity of the target molecule.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-Bromoethyl)-2,3-dichlorobenzene . For example, factors such as pH and temperature can affect its stability and reactivity. Additionally, the presence of other chemicals can influence its behavior, potentially leading to synergistic or antagonistic effects.

Safety and Hazards

(1-Bromoethyl)benzene is classified as a flammable liquid and vapor. It causes skin irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(1-bromoethyl)-2,3-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIWVFRMNYUYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-2,3-dichlorobenzene

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